

# Spectroscopic Data of 1-(Phenylsulfinyl)piperidine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-(Phenylsulfinyl)piperidine

Cat. No.: B185665

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **1-(Phenylsulfinyl)piperidine**. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein serves as a valuable resource for the identification, characterization, and quality control of **1-(Phenylsulfinyl)piperidine** in a research and development setting.

## Chemical Structure and Properties

- IUPAC Name: **1-(Phenylsulfinyl)piperidine**
- Synonyms: 1-Benzenesulfinylpiperidine[1]
- CAS Number: 4972-31-0[1]
- Molecular Formula: C<sub>11</sub>H<sub>15</sub>NOS[1][2]
- Molecular Weight: 209.31 g/mol [1]
- Melting Point: 84-88 °C[2]

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(Phenylsulfinyl)piperidine**. These predictions are derived from computational models and analysis of spectral data from structurally related compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data ( $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
7.65 - 7.55	m	2H	Phenyl H (ortho)
7.50 - 7.40	m	3H	Phenyl H (meta, para)
3.40 - 3.30	m	2H	Piperidine H ( $\alpha$ -equatorial)
2.90 - 2.80	m	2H	Piperidine H ( $\alpha$ -axial)
1.70 - 1.50	m	6H	Piperidine H ( $\beta$ , $\gamma$ )

Table 2: Predicted  $^{13}\text{C}$  NMR Data ( $\text{CDCl}_3$ , 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
145.0	Phenyl C (ipso)
131.0	Phenyl C (para)
129.0	Phenyl C (meta)
125.0	Phenyl C (ortho)
50.0	Piperidine C ( $\alpha$ )
26.0	Piperidine C ( $\beta$ )
24.0	Piperidine C ( $\gamma$ )

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3060 - 3010	Medium	C-H stretch (aromatic)
2940 - 2850	Strong	C-H stretch (aliphatic)
1475	Strong	C=C stretch (aromatic ring)
1445	Medium	CH <sub>2</sub> bend (scissoring)
1090 - 1070	Strong	S=O stretch
750, 690	Strong	C-H bend (aromatic)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Relative Intensity	Proposed Fragment Ion
209	Moderate	[M] <sup>+</sup> (Molecular Ion)
125	High	[C <sub>6</sub> H <sub>5</sub> SO] <sup>+</sup>
84	High	[C <sub>5</sub> H <sub>10</sub> N] <sup>+</sup>
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are general experimental protocols that can be employed to acquire the spectroscopic data for **1-(Phenylsulfinyl)piperidine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(Phenylsulfinyl)piperidine** in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an

internal standard.

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to  $^1\text{H}$  NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the  $^1\text{H}$  NMR spectrum and reference the chemical shifts to TMS (0.00 ppm).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind 1-2 mg of **1-(Phenylsulfinyl)piperidine** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-transform infrared spectrometer.
- Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
- Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

## Mass Spectrometry (MS)

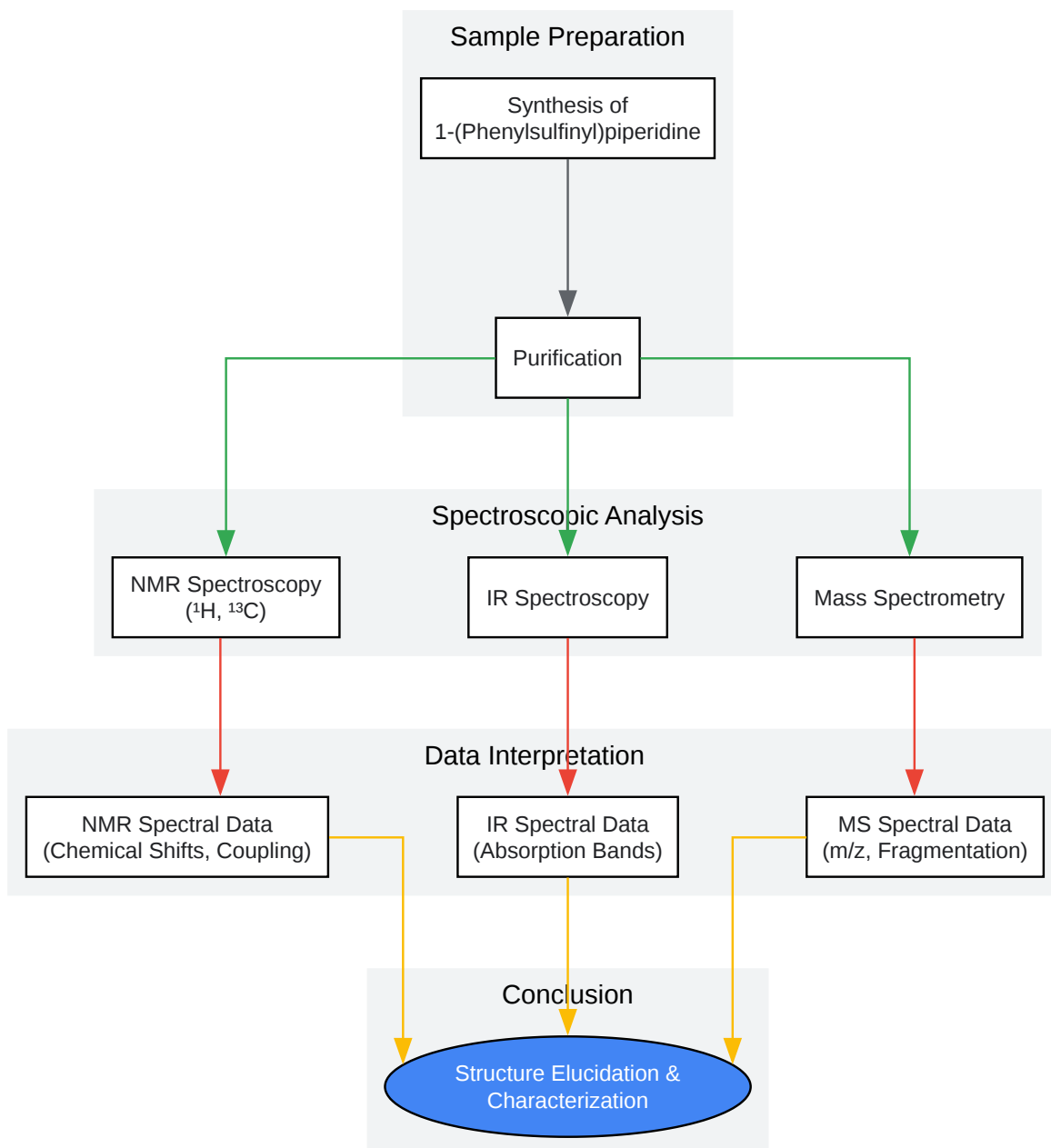
- Sample Introduction: Introduce a dilute solution of **1-(Phenylsulfinyl)piperidine** in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation using gas chromatography (GC) or liquid chromatography (LC).

- **Ionization:** Utilize Electron Ionization (EI) or Electrospray Ionization (ESI) to generate ions. For EI, a standard electron energy of 70 eV is typically used.
- **Mass Analysis:** Separate the generated ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus  $m/z$ .
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

## Workflow Diagram

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like **1-(Phenylsulfinyl)piperidine**.

## Spectroscopic Analysis Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **1-(Phenylsulfinyl)piperidine**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scbt.com [scbt.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- To cite this document: BenchChem. [Spectroscopic Data of 1-(Phenylsulfinyl)piperidine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b185665#spectroscopic-data-of-1-phenylsulfinyl-piperidine-nmr-ir-ms\]](https://www.benchchem.com/product/b185665#spectroscopic-data-of-1-phenylsulfinyl-piperidine-nmr-ir-ms)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)